molecular formula C9H11ClO3 B1586204 (2-Chloro-3,4-dimethoxyphenyl)methanol CAS No. 93983-13-2

(2-Chloro-3,4-dimethoxyphenyl)methanol

Cat. No. B1586204
CAS RN: 93983-13-2
M. Wt: 202.63 g/mol
InChI Key: ZXYBQLFOEYWYBM-UHFFFAOYSA-N
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Description

“(2-Chloro-3,4-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.63 g/mol . It is also known by other names such as 2-chloro-3,4-dimethoxyphenyl methanol, 2-chloro-3,4-dimethoxybenzyl alcohol, and 2-chloroveratryl alcohol . It is used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3,4-dimethoxyphenyl)methanol” can be represented by the SMILES string COC1=CC=C(CO)C(Cl)=C1OC . This indicates that the molecule consists of a benzene ring with two methoxy groups (OCH3) at positions 3 and 4, a chlorine atom at position 2, and a methanol group (CH2OH) attached to the benzene ring .


Physical And Chemical Properties Analysis

“(2-Chloro-3,4-dimethoxyphenyl)methanol” is a powder with a melting point of 67-72°C . It is insoluble in water .

Scientific Research Applications

  • Esterification Techniques : The compound has been associated with the preparation of methyl esters. Radin, Hajra, and Akahori (1960) discussed the use of 2,2-dimethoxypropane in the preparation of methyl esters, which involves reactions with methanol, indicating a potential application for (2-Chloro-3,4-dimethoxyphenyl)methanol in similar processes (Radin, Hajra, & Akahori, 1960).

  • Chemical Recycling of CO2 : Olah, Goeppert, and Prakash (2009) explored the chemical recycling of carbon dioxide to methanol and dimethyl ether. This process involves converting CO2, a greenhouse gas, to useful chemicals like methanol, which suggests that (2-Chloro-3,4-dimethoxyphenyl)methanol could be used in similar carbon recycling processes (Olah, Goeppert, & Prakash, 2009).

  • Synthesis of Oligo Silacyclohepta-dienes : WooHee-Gweon, KimBo-Hye, and SohnHonglae (2000) discussed the synthesis of oligo silacyclohepta-dienes, where the precipitation of certain compounds in methanol yields dimethoxy derivatives. This indicates that (2-Chloro-3,4-dimethoxyphenyl)methanol could be involved in the synthesis of complex organic compounds (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).

  • Photogeneration and Reactivity Studies : Protti, Fagnoni, Mella, and Albini (2004) examined the photogeneration and reactivity of certain phenyl cations in methanol. This research provides insights into the potential use of (2-Chloro-3,4-dimethoxyphenyl)methanol in photochemical studies, particularly involving aromatic compounds (Protti, Fagnoni, Mella, & Albini, 2004).

  • Analytical Determination in Grape-derived Samples : Lucas et al. (2013) developed a new electroanalytical procedure for the determination of dimethomorph in fresh grapes and red wine samples, using methanol as part of the process. This suggests a potential application of (2-Chloro-3,4-dimethoxyphenyl)methanol in similar analytical determinations in food and beverage samples (Lucas et al., 2013).

Safety And Hazards

The safety data sheet for “(2-Chloro-3,4-dimethoxyphenyl)methanol” indicates that it is a hazardous substance. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system .

properties

IUPAC Name

(2-chloro-3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBQLFOEYWYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240168
Record name 2-Chloroveratryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3,4-dimethoxyphenyl)methanol

CAS RN

93983-13-2
Record name 2-Chloro-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93983-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroveratryl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroveratryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroveratryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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